molecular formula C11H22N2O2 B121463 Tert-butyl (piperidin-3-ylmethyl)carbamate CAS No. 142643-29-6

Tert-butyl (piperidin-3-ylmethyl)carbamate

Cat. No. B121463
M. Wt: 214.3 g/mol
InChI Key: KHPQHXGYYXYTDN-UHFFFAOYSA-N
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Description

Tert-butyl (piperidin-3-ylmethyl)carbamate is a chemical compound that falls within the category of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). The tert-butyl group attached to the nitrogen of the carbamate indicates the presence of a bulky, non-reactive group that is often used in organic synthesis to protect amines. Piperidine, a six-membered ring containing nitrogen, is part of the compound's structure, suggesting its relevance in pharmaceutical chemistry due to the prevalence of piperidine rings in bioactive molecules.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, indicating a method that could potentially be adapted for the synthesis of tert-butyl (piperidin-3-ylmethyl)carbamate . Additionally, the synthesis of related compounds such as (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate through a one-pot, two-step telescoped sequence starting from readily available materials demonstrates the practicality of synthesizing complex tert-butyl carbamates .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be intricate, as seen in the synthesis and structural analysis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, which crystallizes in the monoclinic space group with typical bond lengths and angles for a piperazine-carboxylate . This suggests that tert-butyl (piperidin-3-ylmethyl)carbamate would also have a well-defined molecular structure, potentially with similar crystalline properties.

Chemical Reactions Analysis

Tert-butyl carbamates are versatile intermediates in organic synthesis. They can undergo various chemical transformations, such as the reaction with organometallics to give N-(Boc)hydroxylamines, as demonstrated with tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates . This reactivity could be extrapolated to tert-butyl (piperidin-3-ylmethyl)carbamate, suggesting its utility in further synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups. For example, the tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the compound. The piperidine ring is known for its basicity and can engage in hydrogen bonding, which might influence the compound's boiling point, melting point, and solubility in various solvents. Although specific data for tert-butyl (piperidin-3-ylmethyl)carbamate is not provided, related compounds such as tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate have been synthesized and characterized by NMR, suggesting that similar analytical techniques could be used to determine the properties of tert-butyl (piperidin-3-ylmethyl)carbamate10.

Scientific Research Applications

Synthesis and Intermediates in Drug Development

Tert-butyl (piperidin-3-ylmethyl)carbamate derivatives have been extensively studied for their roles in synthesizing key intermediates of various pharmacologically active compounds. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a crucial intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer (Wang et al., 2015). Similarly, lithiation of N-(pyridin-3-ylmethyl)pivalamide, a tert-butyl N-(pyridin-3-ylmethyl)carbamate, leads to the creation of derivatives useful in various chemical syntheses (Smith et al., 2013).

Chemical Structure and Properties

The study of chemical structures and properties of tert-butyl (piperidin-3-ylmethyl)carbamate derivatives is another area of interest. For example, the reaction of 4-chloro-2,7,8-trimethylquinoline with tert-butyl (piperidin-1-ylmethyl)carbamate derivatives has led to the synthesis of complex compounds with interesting structural properties (Tkachev et al., 2017). These compounds are often characterized using methods like X-ray diffraction, providing insights into their molecular structures and potential applications.

Role in Asymmetric Synthesis

Tert-butyl (piperidin-3-ylmethyl)carbamate derivatives are also significant in asymmetric synthesis, a method crucial in producing enantiomerically pure compounds. For instance, an efficient and practical asymmetric synthesis of a tert-butyl piperidine derivative, a valuable intermediate for nociceptin antagonists, was reported, highlighting the versatility of these compounds in medicinal chemistry (Jona et al., 2009).

Catalytic and Synthetic Applications

These derivatives are also used in catalytic processes and other synthetic applications. For example, chromium complexes ligated by amino-salicylaldimine ligands, including tert-butyl piperidine derivatives, have been synthesized and analyzed for ethylene oligomerization behavior, demonstrating the utility of these compounds in industrial chemical processes (Cui & Zhang, 2010).

properties

IUPAC Name

tert-butyl N-(piperidin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPQHXGYYXYTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (piperidin-3-ylmethyl)carbamate

CAS RN

142643-29-6
Record name tert-butyl N-[(piperidin-3-yl)methyl]carbamate
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Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 3-pyridinylmethylcarbamate (4.3 g) and 5% rhodium on carbon (400 mg) in ethanol (50 mL) at 25° C. in a paar apparatus was stirred under hydrogen at 60 pounds per square inch for 27 hours, filtered through diatomaceous earth (Celite®), and concentrated. 1H NMR (300 MHz, CDCl3) δ 4.55 (b, 1H), 2.99 (m, 4H), 2.56 (t, 1H), 2.33 (t, 1H), 1.74 (m, 1H), 1.66 (m, 2H), 1.44 (s, 9H).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

20% Pd(OH)2 on carbon (1 g) was added to a solution of benzyl 3-(tert-butoxycarbonylamino-methyl)-piperidine-1-carbamate (5 g, 14.3 mmol) in EtOH (50 ml) and EtOAc (50 ml), and hydrogenation was carried out under a hydrogen atmosphere (1 bar). The reaction mixture was filtered and the filtrate was concentrated.
Name
benzyl 3-(tert-butoxycarbonylamino-methyl)-piperidine-1-carbamate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A cold solution of HCl in MeOH (prepared by adding acetyl chloride (13.5 mL, 14.9 g, 0.19 mol) to 1 L of MeOH) was added to a cold solution of tert-butyl pyridin-3-ylmethylcarbamate (41.0 grams, 0.20 mol) in MeOH (100 mL). The solution was transferred to a Parr hydrogenation apparatus at 12° C. PtO2 (3 g) was added, and 12 bar pressure of H2 was applied. After 16 hours 1H NMR of a concentrated sample indicated the reaction to be complete. The catalyst was filtered, and conc. aq. NaOH (20 mL) was added to neutralize the HCl. The solution was concentrated to remove the bulk of the MeOH and extracted with tert-butyl methyl ether (4×200 mL). The combined organic layers were washed with saturated aqueous NaCl solution, dried over Na2SO4, and concentrated to give the product (40.16 g, 0.187 mol, 95%) as a yellow oil that crystallized upon standing. 1H NMR (300 MHz, CDCl3): δ 4.62 (bs. s, 1H), 3.06-2.94 (m, 4H), 2.52 (dt, J=12 Hz, 3 Hz, 1H), 2.28 (dd, J=12 Hz, 10 Hz, 1H), 1.82-1.72 (m, 1H), 1.70-1.51 (m, 3H), 1.49-1.34 (m, 1H), 1.42 (s, 9H), 1.06 (dq, J=12 Hz, 4 Hz, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
13.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step Two
Yield
95%

Synthesis routes and methods IV

Procedure details

To a solution of tert-butyl piperidin-3-ylmethylcarbamate (162 g, 0.758 mol) in EtOH was added (+)-dianisoyltartaric acid (316 g, 0.756 mol). The suspension was heated until clear and allowed to cool to room temperature overnight. The precipitated salt was recrystallized three times from EtOH. The salt was washed with EtOH (2×200 mL) and air-dried. Residual solvent was removed in vacuo. The salt was taken up in tert-butyl methyl ether and 10% aq. NaOH. The organic layer was separated, and the aqueous layer was extracted with tert-butyl methyl ether (3×200 mL). More product was extracted after addition of 30% aq. NaOH to the aqueous layer. The combined organic layers were washed with water and saturated aqueous NaCl solution, dried over Na2SO4, and concentrated to give (R)-tert-butyl piperidin-3-ylmethylcarbamate as a white crystalline solid (41.3 g, 0.192 mol, 25%). For ee determinations, samples of the salt were taken up in CH2Cl2 and 1 N aq. NaOH. The organic layer was washed with water, dried over Na2SO4, and filtered. A drop of 1-naphthyl isocyanate was added, and after 15 minutes a drop of morpholine was added to quench excess isocyanate. Volatiles were evaporated after another 15 minutes. The sample was dissolved in EtOH for chiral HPLC (Chiralcel OD-H; heptane/EtOH/Et2NH 90/10/0.2; 0.5 mL/min; Rt (R): 46 min, Rt (S): 57 min, Rt (N-(naphthalen-1-yl)morpholine-4-carboxamide): 64 min.
Quantity
162 g
Type
reactant
Reaction Step One
Name
(+)-dianisoyltartaric acid
Quantity
316 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (piperidin-3-ylmethyl)carbamate
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Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
3
Citations
AB Shaik, CA Boateng, FO Battiti… - Journal of medicinal …, 2021 - ACS Publications
The crystal structure of the dopamine D 3 receptor (D 3 R) in complex with eticlopride inspired the design of bitopic ligands that explored (1) N-alkylation of the eticlopride’s pyrrolidine …
Number of citations: 11 pubs.acs.org
J Xie, X Si, S Gu, M Wang, J Shen, H Li… - Journal of medicinal …, 2017 - ACS Publications
SHP2, a cytoplasmic protein-tyrosine phosphatase encoded by the PTPN11 gene, is involved in multiple cell signaling processes including Ras/MAPK and Hippo/YAP pathways. SHP2 …
Number of citations: 102 pubs.acs.org
B Ko, Y Jang, MH Kim, TT Lam, HK Seo… - European Journal of …, 2023 - Elsevier
The FMS-like tyrosine kinase 3 (FLT3) gene encodes a class III receptor tyrosine kinase that is expressed in hematopoietic stem cells. The mutations of FLT3 gene found in 30% of acute …
Number of citations: 3 www.sciencedirect.com

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